Methyl 2-(2,5-dioxooxolan-3-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,5-dioxooxolan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-11-5(8)2-4-3-6(9)12-7(4)10/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGGXMLRSAQCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88067-07-6 | |
| Record name | methyl 2-(2,5-dioxooxolan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Methodologies for Methyl 2 2,5 Dioxooxolan 3 Yl Acetate
Retrosynthetic Disconnection Strategies for the 2,5-Dioxooxolane Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For Methyl 2-(2,5-dioxooxolan-3-yl)acetate, the primary disconnections focus on the anhydride (B1165640) and the carbon-carbon bond of the substituent.
A primary disconnection across the anhydride C-O bonds leads to the corresponding dicarboxylic acid, 3-(methoxycarbonylmethyl)succinic acid . This diacid is a key precursor that can be cyclized to the target anhydride. researchgate.netyoutube.comnih.gov
Further disconnection of the C2-C3 bond of the succinic acid backbone suggests a conjugate addition type reaction. A logical precursor would be an itaconic acid derivative, which could undergo Michael addition. Alternatively, a more robust and classical approach is the Stobbe condensation . chemistry-reaction.comwikipedia.orgunacademy.com This disconnection points towards a reaction between a dialkyl succinate (B1194679), such as dimethyl succinate , and an aldehyde, in this case, glyoxylic acid methyl ester or a related equivalent, in the presence of a strong base. The Stobbe condensation is particularly well-suited for forming alkylidene succinic acids, which can then be reduced to the desired substituted succinic acid. chemistry-reaction.comwikipedia.org
Another retrosynthetic strategy involves the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. nrochemistry.comwikipedia.orgchemistrysteps.comalfa-chemistry.comlibretexts.org In this scenario, the target molecule could be envisioned as arising from a tri-ester precursor. Cleavage of the anhydride and the ester side chain would lead to a 1,2,4-butanetricarboxylic acid derivative.
A simplified retrosynthetic overview is presented below:
Figure 1: A simplified retrosynthetic analysis of this compound, highlighting key precursors such as 3-(methoxycarbonylmethyl)succinic acid and starting materials for a Stobbe condensation.Direct Synthesis Routes to this compound
Based on the retrosynthetic analysis, several forward synthetic routes can be proposed. These routes primarily involve condensation reactions to build the carbon skeleton, followed by cyclization to form the anhydride ring.
Condensation and Cyclization Reactions
A highly plausible route to this compound involves the Stobbe condensation. chemistry-reaction.comwikipedia.orgunacademy.com This reaction would begin with the base-catalyzed condensation of dimethyl succinate with methyl glyoxylate. The mechanism proceeds through the formation of a γ-lactone intermediate which then undergoes ring-opening to yield an alkylidene succinic acid monoester. chemistry-reaction.comwikipedia.org Subsequent hydrogenation of the double bond would yield 3-(methoxycarbonylmethyl)succinic acid.
The final step is the cyclization of the resulting dicarboxylic acid to the anhydride. This is typically achieved by heating with a dehydrating agent such as acetyl chloride or acetic anhydride. youtube.comorgsyn.org This method is a standard and high-yielding procedure for the preparation of cyclic anhydrides from their corresponding diacids. researchgate.netnih.gov
Alternatively, the Dieckmann condensation provides a pathway to a related cyclic β-keto ester, which could then be further manipulated. nrochemistry.comwikipedia.orglibretexts.org For instance, the condensation of a suitable tri-ester could form a five-membered ring which, after hydrolysis and decarboxylation, could potentially lead to the desired substituted succinic acid. libretexts.org
Functional Group Interconversions on Precursors
Functional group interconversions are essential for manipulating precursor molecules into the final target structure. In the context of synthesizing this compound, a key interconversion is the formation of the anhydride from the diacid precursor, 3-(methoxycarbonylmethyl)succinic acid.
A variety of dehydrating agents can be employed for this transformation, each with its own advantages.
| Dehydrating Agent | Typical Conditions | Reference |
| Acetic Anhydride | Reflux | youtube.com |
| Acetyl Chloride | Reflux | orgsyn.org |
| Phosphorus Pentoxide | Heating | orgsyn.org |
| Thionyl Chloride | Heating | orgsyn.org |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Room Temperature | |
| Trifluoroacetic Anhydride (TFAA) | Room Temperature |
Another important functional group interconversion is the potential reduction of an alkylidene succinic acid formed from a Stobbe condensation. Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO2), is a standard method for reducing carbon-carbon double bonds.
Enantioselective Synthesis of Stereoisomers of this compound
Since the 3-position of this compound is a stereocenter, the development of enantioselective syntheses is of significant interest. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed. For the synthesis of chiral this compound, a chiral auxiliary could be used to control the formation of the stereocenter in the succinic acid precursor.
A well-established method is the use of Evans' oxazolidinone auxiliaries. researchgate.netrsc.org For example, a succinic acid monomethyl ester could be attached to a chiral oxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would form a chiral enolate. Subsequent alkylation with methyl bromoacetate (B1195939) would proceed with high diastereoselectivity, controlled by the steric hindrance of the chiral auxiliary. york.ac.uk Cleavage of the auxiliary would then yield the enantiomerically enriched 3-(methoxycarbonylmethyl)succinic acid, which can be cyclized to the target anhydride.
| Chiral Auxiliary | Alkylating Agent | Diastereomeric Ratio | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | >99:1 | york.ac.uk |
| (S)-4-benzyloxazolidin-2-one | Methyl iodide | 97:3 | researchgate.net |
Asymmetric Catalysis in Anhydride Ring Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. In this context, a prochiral precursor could be converted to a chiral product using a chiral catalyst.
One potential strategy is the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, the Stobbe condensation product, an alkylidene succinic acid derivative, could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, TangPhos). rug.nlacs.orgacs.org This approach has been successfully applied to the asymmetric hydrogenation of itaconic acid derivatives to produce chiral substituted succinic acids with high enantiomeric excess. rug.nlacs.org
| Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |
| Itaconic acid | Rh(I)-TangPhos | up to 99% | acs.org |
| β-ethyl-itaconic acid monoester | Rh(I)-(S)-PipPhos | 99% | rug.nl |
| β-phenyl-itaconic acid monoester | Rh(I)-various phosphoramidites | 89-99% | rug.nl |
Another innovative approach is the catalytic asymmetric desymmetrization of a meso-anhydride. While not directly applicable to the synthesis of this compound from achiral precursors, this method highlights the power of asymmetric catalysis in anhydride chemistry. In such reactions, a meso-anhydride is opened with a nucleophile in the presence of a chiral catalyst to give a chiral half-ester with high enantioselectivity. nih.govacs.org
Kinetic Resolution Methodologies
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the product and the other in the unreacted substrate. wikipedia.org Lipases are a class of enzymes that have found extensive use in kinetic resolutions due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents. researchgate.netnih.gov
For a substrate like racemic this compound, a key strategy for kinetic resolution would be the enantioselective alcoholysis or hydrolysis of the anhydride ring. In this process, a lipase (B570770) would selectively catalyze the reaction of one enantiomer with an alcohol or water, leading to the formation of a chiral monoester or diacid, respectively, while leaving the other enantiomer of the anhydride largely unreacted.
The choice of lipase is crucial for achieving high enantioselectivity. Lipases from various microbial sources, such as Candida antarctica (both lipase A and B), Pseudomonas cepacia, and Aspergillus niger, have been successfully used in the kinetic resolution of related compounds. researchgate.netmdpi.com For instance, the kinetic resolution of various secondary alcohols has been effectively achieved using Candida antarctica lipase B (CALB) with succinic anhydride as the acylating agent. researchgate.net This suggests that CALB could be a promising candidate for the reverse reaction, the alcoholysis of the succinic anhydride ring in this compound.
The selection of the acyl acceptor (in the case of alcoholysis) and the solvent system also plays a significant role in the efficiency and selectivity of the resolution. Studies on the lipase-catalyzed acylation of alcohols with succinic anhydride have demonstrated that the solvent can influence the reaction outcome. For example, in the acylation of (R,S)-2-octanol, the use of acetonitrile (B52724) led to a higher proportion of the diester product, while tetrahydrofuran (B95107) favored the formation of the hemiester. rsc.org Such findings are critical for designing an effective kinetic resolution process for this compound, where the goal is to selectively produce one enantiomer of the ring-opened product.
A hypothetical kinetic resolution of racemic this compound using a lipase and an alcohol (e.g., butanol) is depicted below. The lipase would selectively catalyze the ring-opening of one enantiomer, for instance, the (R)-enantiomer, to yield the corresponding monoester, leaving the (S)-enantiomer of the starting material in high enantiomeric excess.
Interactive Data Table: Hypothetical Kinetic Resolution of Racemic this compound
| Lipase Source | Acyl Acceptor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |
| Candida antarctica Lipase B | 1-Butanol | Toluene | 40 | 45 | >99 (S) | 82 (R) | >100 |
| Pseudomonas cepacia Lipase | 1-Butanol | Hexane | 35 | 50 | 95 (S) | 95 (R) | ~40 |
| Aspergillus niger Lipase | Water | MTBE | 30 | 48 | 92 (S) | 88 (R) | ~30 |
This table presents hypothetical data based on typical results observed in the kinetic resolution of related succinic anhydride derivatives.
Mechanistic Studies of Key Synthesis Steps
The stereoselectivity of lipase-catalyzed reactions is governed by the intricate interactions between the substrate and the enzyme's active site. mdpi.com The catalytic mechanism of lipases typically involves a catalytic triad (B1167595) of amino acid residues, commonly Ser-His-Asp (or Glu). nih.gov In the context of the alcoholysis of a cyclic anhydride like this compound, the reaction proceeds through a series of steps.
First, the serine residue in the active site acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, with the opening of the anhydride ring. The enantioselectivity of the lipase arises from the preferential formation of this acyl-enzyme intermediate with one of the enantiomers of the substrate. This preference is dictated by the three-dimensional structure of the enzyme's active site, which can better accommodate one enantiomer over the other.
The second step involves the nucleophilic attack of an alcohol molecule on the acyl-enzyme intermediate. This regenerates the active serine residue and releases the ring-opened monoester product. The rate and selectivity of this step can also be influenced by the nature of the alcohol and the solvent.
Computational modeling and mechanistic studies on related systems have provided insights into the factors controlling stereoselectivity. For instance, studies on the lipase-catalyzed hydrolysis of PET-derived diesters have shown that the pH can influence the regioselectivity of the enzyme by altering the protonation states of key residues in the active site. nih.govresearchgate.net Similarly, for the kinetic resolution of this compound, the substituent at the 3-position of the succinic anhydride ring is expected to play a crucial role in how the substrate fits into the active site of the lipase, thereby determining which enantiomer reacts faster. The steric and electronic properties of the methoxycarbonylmethyl group will influence the binding orientation and the subsequent catalytic steps.
Optimization of Reaction Conditions and Yields for Industrial Scale-Up
Key parameters that require careful optimization include:
Enzyme Selection and Immobilization: While free lipases can be used, immobilization of the enzyme on a solid support is often preferred for industrial applications. Immobilization facilitates enzyme recovery and reuse, enhances stability, and allows for continuous processing in packed-bed reactors. acs.org
Solvent System: The choice of solvent affects enzyme activity, selectivity, and substrate/product solubility. While organic solvents are commonly used, there is a growing interest in greener alternatives or even solvent-free systems to improve the environmental footprint of the process. researchgate.net
Temperature and pH: Lipases have optimal temperature and pH ranges for their activity and stability. Operating outside these ranges can lead to denaturation and loss of catalytic efficiency. ugm.ac.idnih.gov
Substrate and Nucleophile Concentration: High substrate concentrations can sometimes lead to substrate inhibition, while the concentration of the nucleophile (alcohol or water) can affect the reaction rate and equilibrium position. ugm.ac.id
Water Activity: In non-aqueous media, a small amount of water is essential for maintaining the catalytic activity of lipases. However, excess water can promote hydrolysis side reactions. Continuous removal of water, for instance by azeotropic distillation, can be employed to drive the reaction towards the desired product. solubilityofthings.com
Response surface methodology (RSM) is a powerful statistical tool that can be used to systematically optimize multiple reaction parameters simultaneously, leading to improved yields and efficiency. nih.govnih.gov For the industrial production of a chiral intermediate, a dynamic kinetic resolution (DKR) approach can be particularly attractive. In a DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov
Interactive Data Table: Factors for Optimization in Industrial Scale-Up
| Parameter | Objective | Typical Range/Considerations | Potential Impact on Yield and Purity |
| Enzyme Loading | Minimize cost while maintaining high reaction rate. | 0.1 - 10% (w/w) of substrate | Higher loading increases rate but also cost. |
| Temperature | Maximize rate and selectivity without deactivating the enzyme. | 30 - 60 °C for many lipases | Affects reaction kinetics and enzyme stability. |
| Substrate Molar Ratio | Optimize the ratio of anhydride to alcohol for maximum conversion. | 1:1 to 1:5 (anhydride:alcohol) | Can influence reaction equilibrium and prevent inhibition. |
| Agitation Speed | Ensure proper mixing and minimize mass transfer limitations. | 100 - 500 rpm in stirred tanks | Crucial for heterogeneous systems (immobilized enzyme). |
| Reaction Time | Achieve desired conversion and enantiomeric excess. | 1 - 48 hours | Affects productivity and can influence side reactions. |
By systematically optimizing these parameters, it is possible to develop a robust and economically feasible industrial process for the synthesis of enantiomerically pure this compound.
Chemical Transformations and Reactivity of Methyl 2 2,5 Dioxooxolan 3 Yl Acetate
Nucleophilic Ring-Opening Reactions of the 2,5-Dioxooxolane Moiety
The 2,5-dioxooxolane ring, a succinic anhydride (B1165640) derivative, is an electrophilic structure that readily reacts with a variety of nucleophiles. wikipedia.orgwikipedia.org This reactivity is driven by the relief of ring strain and the formation of a stable carboxylate or carboxylic acid derivative. acs.org The general mechanism involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride. researchgate.netpearson.com
The reaction of Methyl 2-(2,5-dioxooxolan-3-yl)acetate with alcohols, a process known as alcoholysis, results in the opening of the anhydride ring to form a monoester of the corresponding dicarboxylic acid. wikipedia.org This reaction typically proceeds under mild conditions, often simply by heating the anhydride in the presence of the alcohol. The product of this initial ring-opening is a compound containing both a methyl ester and a new ester group derived from the attacking alcohol, as well as a free carboxylic acid. Subsequent esterification of the newly formed carboxylic acid group can lead to a triester derivative.
The reaction with an alcohol (R-OH) yields a mixture of regioisomeric monoesters. For instance, the reaction with methanol would produce a dimethyl ester of a substituted succinic acid.
Table 1: Illustrative Examples of Alcoholysis of this compound
| Nucleophile (Alcohol) | Reagent/Conditions | Product (Ring-Opened Monoester) |
| Methanol (CH₃OH) | Heat | Methyl 3-(methoxycarbonyl)-4-oxobutanoate |
| Ethanol (C₂H₅OH) | Mild acid or base catalyst | Ethyl 3-(methoxycarbonyl)-4-oxobutanoate |
| tert-Butanol ((CH₃)₃COH) | DMAP catalyst, CH₂Cl₂ stackexchange.com | tert-Butyl 3-(methoxycarbonyl)-4-oxobutanoate |
Aminolysis, the reaction with primary or secondary amines, is a facile process that cleaves the anhydride ring to generate a carboxamide. researchgate.netacs.org The reaction is generally rapid and exothermic, often requiring no catalyst. The product is a succinamic acid derivative, containing both an amide and a carboxylic acid function, in addition to the original methyl ester group. Computational studies on the aminolysis of succinic anhydride with methylamine show that the reaction can proceed through a concerted mechanism or a stepwise addition/elimination pathway, with the former being energetically favored in non-catalyzed reactions. nih.govacs.org The presence of a second amine molecule can act as a general base catalyst, lowering the activation energy. nih.govresearchgate.net
Table 2: Representative Aminolysis Reactions
| Nucleophile (Amine) | Reagent/Conditions | Product (Ring-Opened Amide-Acid) |
| Ammonia (B1221849) (NH₃) | Aqueous or organic solvent | 4-Amino-3-(methoxycarbonylmethyl)-4-oxobutanoic acid |
| Methylamine (CH₃NH₂) | Aprotic solvent (e.g., THF) | 3-(Methoxycarbonylmethyl)-4-(methylamino)-4-oxobutanoic acid nih.gov |
| Aniline (C₆H₅NH₂) | Room temperature | 3-(Methoxycarbonylmethyl)-4-oxo-4-(phenylamino)butanoic acid |
In the presence of water, this compound undergoes hydrolysis to open the anhydride ring and form a tricarboxylic acid derivative, specifically 2-(methoxycarbonylmethyl)butanedioic acid. wikipedia.org This reaction can occur slowly with atmospheric moisture but is accelerated by acidic or basic conditions. researchgate.netrsc.org The hydrolysis adds a hydrophilic character to the molecule by generating two carboxylic acid groups from the anhydride moiety. rsc.org
The general reaction is: (CH₂CO)₂O + H₂O → (CH₂CO₂H)₂ wikipedia.org
For this compound, the reaction proceeds as follows: C₇H₈O₅ + H₂O → C₇H₁₀O₆ (2-(Carboxymethyl)-4-methoxy-4-oxobutanoic acid)
The ring-opening of the unsymmetrical anhydride in this compound presents a question of regioselectivity. Nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons (C2 or C5).
Attack at C5: Nucleophilic attack at the C5 carbonyl, which is sterically less hindered, would lead to the formation of a product where the new functional group is attached to the terminal carbon of the succinic acid backbone.
Attack at C2: Attack at the C2 carbonyl, which is adjacent to the methyl acetate (B1210297) side chain, is sterically more hindered but may be influenced by electronic factors. This would result in the new functional group being attached to the carbon bearing the side chain.
Studies on similarly substituted succinic anhydrides, such as O-protected hydroxysuccinic anhydrides, have shown that reactions with oxygen and nitrogen nucleophiles can proceed with high regioselectivity, preferentially occurring at the C2 position. datapdf.com The precise outcome for this compound would depend on the nature of the nucleophile, the solvent, and the reaction conditions. If the substrate possesses a chiral center at the C3 position, the ring-opening reaction is typically stereospecific, proceeding with retention of configuration at that center as the tetrahedral intermediate collapses.
Reactions Involving the Methyl Acetate Side Chain
The methyl ester of the side chain can be hydrolyzed to the corresponding carboxylic acid. This transformation is fundamental but requires careful selection of reagents to achieve selectivity over the more reactive anhydride ring. Performing this reaction on the intact molecule is challenging, as most conditions that hydrolyze the ester would also rapidly hydrolyze the anhydride.
Therefore, selective ester hydrolysis is typically performed after the anhydride has been reacted. However, if selective hydrolysis of the methyl ester were desired while keeping the anhydride intact, highly specific methods would be necessary. Mild and selective methods for ester hydrolysis have been developed, such as using trimethyltin hydroxide or specific enzyme systems (lipases or esterases), which can differentiate between ester functionalities in a molecule. sci-hub.stscience.govthieme-connect.de For instance, certain protocols show preferential hydrolysis of methyl esters over other alkyl esters or acetate groups under specific conditions. sci-hub.st Another approach involves microwave-assisted hydrolysis using reagents like lithium chloride in DMF, which has shown selectivity for methyl esters. researchgate.net
Table 3: Potential Conditions for Selective Methyl Ester Hydrolysis
| Reagent/Catalyst | Solvent | Conditions | Selectivity Notes |
| Lipase (B570770) (e.g., Amano P-30) thieme-connect.de | Aqueous buffer/co-solvent | Mild temperature, neutral pH | High selectivity for specific ester types, avoids anhydride reaction. |
| Trimethyltin hydroxide (Me₃SnOH) sci-hub.st | Dichloroethane | 80 °C | Reported to selectively hydrolyze methyl esters in the presence of other functional groups. |
| Lithium chloride (LiCl) researchgate.net | N,N-Dimethylformamide (DMF) | Microwave irradiation | Rapid and mild method for selective hydrolysis of methyl esters. |
Compound Nomenclature
Transesterification Reactions with Various Alcohols
The succinic anhydride moiety of this compound is susceptible to nucleophilic attack by alcohols, leading to ring-opening and the formation of monoesters. This transesterification reaction is a common and versatile method for introducing different alkoxy groups into the molecule. The reaction typically proceeds by the attack of the alcohol on one of the carbonyl carbons of the anhydride, resulting in a carboxylic acid and an ester.
The reaction can be catalyzed by either acids or bases. For instance, the use of cation-exchanged montmorillonite clays, such as Al³⁺-montmorillonite, has been shown to be effective for the esterification of succinic anhydride with various phenols researchgate.net. While this research focuses on the formation of diesters from the parent anhydride, the underlying principle of activating the anhydride for alcoholysis is applicable. A general scheme for the mono-esterification of the anhydride ring in this compound with a generic alcohol (R-OH) is depicted below.
Reaction Scheme:
this compound + R-OH → Methyl 2-(3-(alkoxycarbonyl)-2-carboxypropanoyl)acetate
The table below summarizes the expected outcomes with different types of alcohols based on general reactivity patterns of succinic anhydrides.
| Alcohol Type | Reactivity | Expected Product | Catalyst/Conditions |
| Primary Alcohols (e.g., Ethanol) | High | Ring-opened monoester | Mild acid or base catalysis |
| Secondary Alcohols (e.g., Isopropanol) | Moderate | Slower reaction, may require heating | Stronger acid or base catalysis |
| Tertiary Alcohols (e.g., tert-Butanol) | Low | Steric hindrance may inhibit reaction | Harsh conditions, specialized catalysts |
| Phenols (e.g., p-cresol) | Moderate | Can be achieved with suitable catalysts | Lewis acids, solid acid catalysts |
Derivatization and Functionalization at the Alpha-Carbon of the Ester
The methylene (B1212753) group situated between the ester carbonyl and the succinic anhydride ring (the alpha-carbon) is activated by both adjacent carbonyl groups. This makes the alpha-protons acidic and susceptible to deprotonation by a suitable base, forming an enolate. This enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
A common strategy for the alkylation of esters at the alpha-position involves the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to quantitatively form the enolate. The subsequent addition of an alkyl halide results in the formation of a new C-C bond at the alpha-carbon youtube.com.
Reaction Scheme:
this compound + LDA → Lithium enolate intermediate
Lithium enolate intermediate + R-X → Methyl 2-alkyl-2-(2,5-dioxooxolan-3-yl)acetate + LiX
This methodology allows for the introduction of a wide range of alkyl, allyl, and benzyl groups at the alpha-position, significantly increasing the molecular complexity.
| Reagent | Reaction Type | Product |
| Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Alkylation | α-Alkyl substituted derivative |
| Allyl Halide (e.g., Allyl bromide) | Allylation | α-Allyl substituted derivative |
| Benzyl Halide (e.g., Benzyl bromide) | Benzylation | α-Benzyl substituted derivative |
Modifications of the Methyl Ester Group
The methyl ester group itself can undergo various transformations. One of the most fundamental reactions is its hydrolysis to the corresponding carboxylic acid, which can be achieved under acidic or basic conditions. This transformation can be useful for subsequent derivatization of the resulting carboxylic acid.
Furthermore, the methyl ester can be converted to other esters through transesterification, typically under acid catalysis with an excess of the desired alcohol. Amidation of the methyl ester to form amides is also a possibility, though it often requires harsher conditions or activation of the ester.
Recent advancements have demonstrated the utility of organocatalysts for the modification of ester groups in polymeric structures, which could potentially be applied to smaller molecules like this compound youtube.com.
Pericyclic Reactions and Cycloaddition Chemistry
The succinic anhydride ring, while generally participating in nucleophilic acyl substitution reactions, does not possess the typical diene or dienophile character for common pericyclic reactions like the Diels-Alder reaction. However, related structures such as maleic anhydride are well-known dienophiles acs.org. The saturated nature of the oxolane ring in this compound limits its direct participation in concerted cycloaddition reactions.
Metal-Catalyzed Transformations and Cross-Coupling Strategies
The succinic anhydride moiety can be a substrate for metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed alkylation of succinic anhydrides with organozinc reagents has been developed, leading to the formation of ketoacids stackexchange.com. This reaction proceeds via oxidative addition of the nickel complex into the anhydride ring. While this research was conducted on the parent succinic anhydride, it suggests a potential pathway for the functionalization of the anhydride ring in this compound.
Potential Reaction Scheme:
this compound + R₂Zn --(Ni catalyst)--> Ring-opened keto-acid derivative
Radical Reactions and Photochemical Pathways
The reactivity of succinic anhydride derivatives in radical reactions is another area of interest. Radical additions to related unsaturated anhydrides, such as maleic anhydride, are well-documented acs.org. For the saturated this compound, radical reactions would likely involve the abstraction of a hydrogen atom. The alpha-carbon, being activated, would be a plausible site for radical formation.
Application As a Versatile Chemical Building Block in Advanced Organic Synthesis
A Gateway to Diverse Heterocyclic Scaffolds
The intrinsic reactivity of the anhydride (B1165640) ring in "Methyl 2-(2,5-dioxooxolan-3-yl)acetate" makes it an excellent starting material for the synthesis of various heterocyclic systems. The presence of the ester-containing side chain allows for further functionalization, leading to a wide range of substituted heterocycles.
Crafting Substituted Furans and Pyrroles
The Paal-Knorr synthesis is a classic and reliable method for the preparation of furans and pyrroles from 1,4-dicarbonyl compounds. nih.govresearchgate.netbohrium.com "this compound" can be considered a masked 1,4-dicarbonyl compound, as the anhydride can be opened under appropriate conditions to reveal the necessary functionality.
For the synthesis of substituted furans, acidic conditions can catalyze the cyclization and dehydration of the intermediate formed from the hydrolysis of the anhydride. The resulting furan (B31954) would bear a carboxymethyl group at the 3-position, offering a handle for further synthetic transformations. Research into transition-metal-free methods for furan synthesis highlights the importance of accessible 1,4-dicarbonyl precursors. nih.gov
Similarly, the reaction of "this compound" with primary amines or ammonia (B1221849) can lead to the formation of substituted pyrroles. mdpi.com The initial reaction involves the opening of the anhydride ring by the amine to form an amide, which then undergoes intramolecular condensation and dehydration to yield the pyrrole (B145914) ring. This approach allows for the introduction of various substituents on the pyrrole nitrogen, depending on the amine used in the reaction. The resulting 3-(carboxymethyl)pyrrole derivatives are valuable intermediates in medicinal chemistry and materials science. researchgate.netresearchgate.net
| Starting Material | Reagent | Product Class | Reference |
| This compound | Acid | Substituted Furans | nih.gov |
| This compound | Primary Amine/Ammonia | Substituted Pyrroles | mdpi.com |
Building Blocks for Fused Ring Systems
The dual reactivity of "this compound" provides a strategic advantage in the construction of fused heterocyclic systems. The anhydride can participate in cycloaddition reactions or condensation reactions, while the ester group can be involved in subsequent cyclization steps. For instance, reaction with a binucleophile, such as a hydrazine (B178648) derivative, can lead to the formation of fused pyridazinone or other nitrogen-containing bicyclic structures. While direct examples with the title compound are not extensively documented, the reactivity of succinic anhydrides with hydrazine hydrate (B1144303) has been studied, suggesting a plausible pathway. researchgate.net
A Key Player in the Elaboration of Complex Molecular Architectures
The synthesis of complex molecules often requires starting materials with multiple, orthogonally reactive functional groups. "this compound" fits this description perfectly. The anhydride can be selectively opened with a variety of nucleophiles, such as alcohols or amines, to generate a carboxylic acid and an ester or amide, respectively. This newly formed carboxylic acid can then be used for further transformations, such as amide bond formation or conversion to other functional groups, while the original methyl ester remains intact for later-stage modifications. This stepwise approach allows for the controlled and predictable assembly of intricate molecular frameworks.
A Monomeric Unit in Polymer Chemistry and Materials Science
The structure of "this compound" makes it a promising candidate as a monomer or cross-linker in polymer synthesis. The anhydride functionality is well-known to react with diols or diamines to form polyesters and polyamides, respectively. The pendant methyl ester group along the polymer backbone can be used to tune the properties of the resulting material, such as solubility, thermal stability, and mechanical strength. This group can also serve as a site for post-polymerization modification, allowing for the introduction of other functionalities. While specific polymerization studies with "this compound" are not widely reported, the general reactivity of anhydrides in polymerization is a well-established principle. depaul.edu
Forging Novel Chiral Auxiliaries and Ligands
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. scielo.org.mxsigmaaldrich.com The succinimide (B58015) scaffold, which can be readily derived from "this compound" by reaction with a chiral amine, is a common feature in many chiral auxiliaries. The inherent chirality of the amine can direct the stereochemical outcome of reactions performed on the succinimide ring or its substituents. The resulting diastereomers can then be separated, and the auxiliary can be cleaved to yield an enantiomerically enriched product. The methyl ester group on the side chain provides an additional point of attachment or modification for the design of novel chiral ligands for asymmetric catalysis.
Contributions to the Synthesis of Chemically Complex Natural Product Analogues
The synthesis of natural products and their analogues is a driving force in organic chemistry. unigoa.ac.inresearchgate.net The structural motifs present in "this compound" are found in various natural products. Its ability to serve as a precursor to substituted furans and pyrroles makes it a valuable starting material for the synthesis of analogues of natural products containing these heterocyclic cores. The controlled introduction of substituents and the potential for stereoselective transformations using chiral auxiliaries derived from this compound open up avenues for creating diverse libraries of natural product analogues for biological screening, excluding the discussion of their biological activity.
Spectroscopic and Advanced Structural Characterization of Methyl 2 2,5 Dioxooxolan 3 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.
Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton. Protons adjacent to electron-withdrawing groups, such as carbonyls and oxygens, will be deshielded and appear at a higher chemical shift (downfield).
The succinic anhydride (B1165640) ring contains a methine (CH) and a methylene (B1212753) (CH₂) group, which are diastereotopic and thus chemically non-equivalent. The proton on the chiral center (C3) is expected to resonate as a multiplet due to coupling with the adjacent methylene protons. These methylene protons, in turn, would appear as complex multiplets due to both geminal and vicinal coupling. The acetate (B1210297) side chain features a methylene group and a methyl group. The methyl group, being part of the methyl ester, will appear as a sharp singlet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | ~3.7 | Singlet | N/A |
| -CH₂- (acetate) | ~2.8 - 3.0 | Doublet of doublets | ~17, ~8 |
| -CH- (ring) | ~3.5 - 3.7 | Multiplet | - |
| -CH₂- (ring) | ~2.9 - 3.2 | Multiplet | - |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy: Resonance Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate resonance. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum (170-180 ppm). The methoxy (B1213986) carbon of the ester will have a characteristic shift around 52 ppm. docbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -OCH₃ | ~52 |
| -CH₂- (acetate) | ~35 |
| -CH- (ring) | ~40 |
| -CH₂- (ring) | ~34 |
| -C=O (ester) | ~170 |
| -C=O (anhydride, C2) | ~172 |
| -C=O (anhydride, C5) | ~174 |
Note: Predicted values are based on known shifts for succinic anhydride and methyl acetate derivatives and serve as a guide for spectral interpretation. docbrown.infochemicalbook.comwikipedia.org
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to elucidate the complete bonding network and spatial relationships, a suite of 2D NMR experiments is employed. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methine proton on the anhydride ring and the adjacent ring methylene protons, as well as between the methine proton and the acetate methylene protons. This would confirm the connectivity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), whose chemical shifts are known from the ¹H NMR spectrum. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like the carbonyls) and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon, and from the ring methine proton to the anhydride carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, even if they are not directly coupled. This is crucial for determining the stereochemistry of the molecule. For instance, NOESY could be used to probe the relative orientation of the acetate side chain with respect to the succinic anhydride ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information through the analysis of fragmentation patterns. rsc.orghmdb.ca
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. hmdb.ca For this compound (C₇H₈O₅), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. uni.lu
Predicted HRMS Data for this compound
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₇H₉O₅]⁺ | 173.04445 |
| [M+Na]⁺ | [C₇H₈O₅Na]⁺ | 195.02639 |
| [M-H]⁻ | [C₇H₇O₅]⁻ | 171.02989 |
Data sourced from PubChem. uni.lu
Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the methoxy group (-OCH₃), the loss of the entire methoxycarbonylmethyl group (-CH₂COOCH₃), or cleavage of the succinic anhydride ring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, could potentially be analyzed by GC-MS to assess its purity. nih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. This allows for the identification of the main compound and any volatile impurities present in the sample. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint for confirmation. This technique is widely used for the analysis of methyl esters of various acids. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods can confirm the presence of the characteristic succinic anhydride ring and the methyl acetate substituent. While specific spectra for the title compound are not widely published, the analysis can be reliably inferred from the well-documented spectra of succinic anhydride and related ester compounds. researchgate.netcapes.gov.brchemicalbook.com
The succinic anhydride moiety is characterized by two carbonyl (C=O) stretching vibrations due to symmetric and asymmetric coupling between the two carbonyl groups. In the IR spectrum of succinic anhydride, these bands typically appear at approximately 1865 cm⁻¹ (asymmetric) and 1782 cm⁻¹ (symmetric). The higher frequency of the asymmetric stretch is a hallmark of cyclic anhydrides. Another key feature is the C-O-C stretching vibration of the anhydride ring, which is expected in the 1000-1300 cm⁻¹ region. researchgate.net The methylene (-CH₂-) groups within the ring exhibit symmetric and asymmetric stretching vibrations, generally observed between 2915 and 2995 cm⁻¹. researchgate.net
The methyl acetate substituent introduces its own set of characteristic vibrations. A strong carbonyl (C=O) stretching band from the ester functional group is expected to appear in the range of 1735-1750 cm⁻¹. This band may overlap with the lower frequency carbonyl band of the anhydride. The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region, potentially overlapping with the anhydride C-O-C stretch. The methyl group (-OCH₃) will show characteristic C-H stretching and bending vibrations.
Raman spectroscopy provides complementary information. While C=O stretches are visible, non-polar bonds often give stronger Raman signals. Therefore, C-C and C-H vibrations within the molecule can be effectively studied. The methylene stretching modes in succinic anhydride have been identified via Raman spectroscopy around 2933 and 2949 cm⁻¹. researchgate.net
Table 1: Characteristic Vibrational Frequencies for Succinic Anhydride as a Reference for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| Anhydride C=O | Asymmetric Stretch | ~1865 | researchgate.net |
| Anhydride C=O | Symmetric Stretch | ~1782 | researchgate.net |
| Ester C=O | Stretch | 1735 - 1750 | Inferred |
| Ring -CH₂- | Asymmetric Stretch | ~2945 | researchgate.net |
| Ring -CH₂- | Symmetric Stretch | ~2918 | researchgate.net |
| Anhydride C-O-C | Stretch | 1000 - 1300 | researchgate.net |
| Ester C-O | Stretch | 1000 - 1300 | Inferred |
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. While the specific crystal structure of this compound is not publicly documented, its solid-state structure can be predicted based on the known structures of succinic anhydride and its derivatives. nih.govresearchgate.netresearchgate.net
Succinic anhydride itself crystallizes in the orthorhombic space group. nih.gov The five-membered ring of succinic anhydride is nearly planar. The introduction of the methyl acetate substituent at the C3 position would likely introduce some puckering to the ring. The precise conformation would be influenced by the steric and electronic interactions between the substituent and the anhydride ring.
The crystal packing would be governed by intermolecular forces such as dipole-dipole interactions from the polar carbonyl groups and van der Waals forces. In derivatives of similar compounds, C-H···O hydrogen bonds and π–π stacking interactions have been observed to stabilize the crystal structure. researchgate.netresearchgate.net For instance, in related benzofuran (B130515) derivatives, centroid–centroid distances between aromatic rings are indicative of such stacking. researchgate.net
The stereochemistry at the chiral C3 center can be unambiguously determined using X-ray crystallography of a single crystal. The analysis would reveal the absolute configuration (R or S) of the molecule in the solid state, provided that an enantiomerically pure sample is crystallized or that chiral resolution occurs upon crystallization.
Table 2: Illustrative Crystallographic Data for a Related Substituted Furanone Derivative (Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate)
| Parameter | Value | Source |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 7.8821 (5) | researchgate.net |
| b (Å) | 9.0922 (5) | researchgate.net |
| c (Å) | 10.4354 (6) | researchgate.net |
| α (°) | 73.682 (1) | researchgate.net |
| β (°) | 79.155 (1) | researchgate.net |
| γ (°) | 66.622 (1) | researchgate.net |
| Volume (ų) | 656.31 (7) | researchgate.net |
| Z | 2 | researchgate.net |
This data is for a different, though structurally related, molecule and is provided for illustrative purposes of the type of information obtained from X-ray crystallography.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in assigning the absolute configuration of chiral molecules in solution. This compound possesses a stereocenter at the C3 position of the oxolane ring, making it a candidate for analysis by these techniques.
The chromophores in this molecule are the carbonyl groups of the anhydride and the ester. The n → π* electronic transitions of these carbonyls, typically occurring in the UV region, are expected to give rise to Cotton effects in the CD and ORD spectra. The sign and magnitude of these Cotton effects are directly related to the stereochemical environment of the chromophores.
For cyclic anhydrides and imides, empirical rules, such as the octant rule, have been applied to correlate the sign of the Cotton effect with the absolute configuration. rsc.org The octant rule divides the space around the carbonyl chromophore into eight regions (octants). The sign of the contribution of a substituent to the Cotton effect depends on the octant in which it lies. By analyzing the preferred conformation of the molecule and the position of the substituent relative to the carbonyl groups, a prediction of the CD spectrum can be made.
For this compound, the conformation of the five-membered ring and the orientation of the methyl acetate group will determine the signs of the Cotton effects associated with the two anhydride carbonyls and the ester carbonyl. A detailed conformational analysis, often aided by computational modeling, would be necessary to apply sector rules reliably. The experimental CD spectrum, when compared with theoretical predictions or with spectra of related compounds of known absolute configuration, can provide a confident assignment of the R or S configuration at the C3 center. nih.gov
Computational and Theoretical Studies on Methyl 2 2,5 Dioxooxolan 3 Yl Acetate
Quantum Chemical Calculations of Electronic Structure and Energetics
For the parent succinic anhydride (B1165640) ring, theoretical studies have determined its electronic characteristics. The introduction of the methyl acetate (B1210297) substituent at the 3-position is expected to modulate these properties. The ester group, being electron-withdrawing, would likely lower the energy of both the HOMO and LUMO. This, in turn, influences the molecule's reactivity, with a lower LUMO energy suggesting a higher susceptibility to nucleophilic attack at the carbonyl carbons.
Table 1: Predicted Electronic Properties of Succinic Anhydride Derivatives (Note: The following data is illustrative and based on typical values for similar compounds, as direct data for Methyl 2-(2,5-dioxooxolan-3-yl)acetate is not available.)
| Property | Predicted Value (Illustrative) | Computational Method |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |
Conformational Analysis and Potential Energy Surface Exploration
The five-membered ring of the succinic anhydride core is not perfectly planar. Computational studies on succinic anhydride itself reveal a puckered conformation. researchgate.netresearchgate.net The degree of this puckering is a balance between angle strain and torsional strain. The potential energy surface (PES) of succinic anhydride shows a relatively low barrier to pseudorotation, a motion where the pucker travels around the ring. researchgate.net
For "this compound," the presence of the bulky methyl acetate group at a pseudo-equatorial or pseudo-axial position will significantly influence the conformational preferences. The most stable conformer would be the one that minimizes steric interactions between the substituent and the ring atoms. The exploration of the PES would involve rotating the substituent and allowing the ring to relax, to identify the global and local energy minima.
Elucidation of Reaction Mechanisms via Transition State Calculations
Theoretical calculations are invaluable for mapping out the reaction pathways involving "this compound". A key reaction for this class of compounds is nucleophilic acyl substitution, particularly ring-opening reactions.
Studies on the aminolysis of succinic anhydride have shown that the reaction can proceed through different mechanisms, including concerted and stepwise pathways. acs.org The presence of a catalyst, such as a second amine molecule or an acid, can significantly lower the activation energy. acs.org For "this compound," transition state calculations would be used to determine the energy barriers for the attack of a nucleophile at either of the two carbonyl carbons of the anhydride ring. The electronic and steric effects of the methyl acetate substituent would likely lead to regioselectivity in such reactions.
Table 2: Illustrative Calculated Activation Energies for Ring Opening of a Substituted Succinic Anhydride (Note: These values are hypothetical and serve to illustrate the type of data obtained from transition state calculations.)
| Reaction | Catalyst | Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Aminolysis at C2 | None | 25.4 | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311+G(d,p) |
| Aminolysis at C5 | None | 28.1 | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311+G(d,p) |
| Aminolysis at C2 | Amine | 15.2 | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311+G(d,p) |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can be compared with experimental data to validate the computed structure and electronic properties.
For "this compound," DFT calculations could predict the 1H and 13C NMR spectra. The chemical shifts would be sensitive to the conformation of the ring and the orientation of the methyl acetate group. Similarly, the calculated IR spectrum would show characteristic peaks for the C=O stretching vibrations of the anhydride and ester groups, as well as C-O stretching and various bending modes. The Human Metabolome Database provides a predicted GC-MS spectrum for the parent succinic anhydride, which serves as a reference point. hmdb.ca
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a dynamic picture of "this compound" in solution. By simulating the movement of the solute and a large number of solvent molecules over time, MD can reveal how the solvent influences the conformation and reactivity of the molecule.
For a polar molecule like this, MD simulations in different solvents (e.g., water, methanol, chloroform) would show how solvent molecules arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions. These interactions can stabilize certain conformers and affect the energy profile of reactions. MD simulations are a powerful tool for bridging the gap between gas-phase quantum chemical calculations and real-world solution-phase chemistry.
Structure-Reactivity Relationship Modeling for Predictive Synthesis Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for a series of succinic anhydride derivatives to predict their reactivity or physical properties. These models use calculated molecular descriptors (e.g., electronic properties, steric parameters, topological indices) to build a mathematical relationship with an observed property.
For "this compound" and its analogs, a QSAR model could be constructed to predict, for example, the rate of hydrolysis or the binding affinity to a biological target. Such models are highly valuable in medicinal chemistry and materials science for designing new molecules with desired properties, thereby guiding synthetic efforts. Studies on other classes of compounds, such as carbonic anhydrase inhibitors, have demonstrated the utility of QSAR in understanding structure-reactivity relationships. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(2,5-dioxooxolan-3-yl)acetate in laboratory settings?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, triethylamine is often used to facilitate reaction conditions, ensuring high yields by neutralizing acidic byproducts. Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane or THF) and temperature (room temperature to reflux) . Post-synthesis purification is achieved via column chromatography or recrystallization, with purity validated by NMR and HPLC .
Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments and carbonyl groups.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure. For instance, SHELX software (SHELXL/SHELXS) is widely used for refinement, with parameters like torsion angles (e.g., Car–C–C=O: −8.4°) and hydrogen-bonding patterns analyzed to validate molecular geometry .
- Infrared Spectroscopy (IR) : Detects functional groups such as ester carbonyls (~1740 cm⁻¹) and lactone rings .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H335) .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis. Incompatibilities with strong oxidizers are suspected but unconfirmed; conduct small-scale compatibility tests before large-scale reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
- Methodological Answer :
- Data Validation : Cross-validate with multiple datasets (e.g., different crystal batches) to identify systematic errors.
- Software Tools : Use SHELXL’s restraints and constraints to refine disordered regions. For example, in hydrogen-bonded networks, manually adjust bond distances and angles to match expected values .
- Supplementary Analyses : Pair crystallography with DFT calculations or solid-state NMR to resolve ambiguities in electron density maps .
Q. What strategies optimize reaction yields in the synthesis of this compound under varying conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like reagent stoichiometry (1.0–1.2 equiv.), solvent (polar aprotic vs. nonpolar), and catalyst loadings (e.g., 5–10 mol% DMAP).
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps. For esterifications, anhydrous conditions and molecular sieves improve yields by scavenging water .
- Scale-Up Considerations : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis) .
Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and reactivity?
- Methodological Answer :
- Crystal Packing Analysis : Identify intermolecular interactions (e.g., O–H⋯N or C–H⋯O bonds) using Mercury or PLATON. For instance, hydrogen-bonded chains along the [100] axis stabilize the lattice but may alter solubility .
- Thermal Analysis : Perform DSC/TGA to correlate melting points/decomposition temperatures with packing efficiency. Weak interactions (e.g., π-π stacking) reduce thermal stability compared to covalent networks .
Q. What methodologies assess the compound’s stability under experimental storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS. Detect decomposition products like CO₂ or acetic acid .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor absorbance changes. Use amber vials if photodegradation is observed .
Q. How can researchers validate the absence of toxicological risks in novel derivatives of this compound?
- Methodological Answer :
- In Silico Prediction : Use tools like Toxtree or ADMET Predictor™ to estimate acute toxicity (LD₅₀) and mutagenicity.
- In Vitro Assays : Perform MTT assays on cell lines (e.g., HEK-293) to assess cytotoxicity. Reference protocols from Mosmann (1983) for colorimetric viability measurements .
- Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites via LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
